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Compound of Interest

Compound Name: 3,8-Dinitro-6-phenylphenanthridine

Cat. No.: B017715 Get Quote

CAS Number: 82921-86-6

This technical guide provides a comprehensive overview of 3,8-Dinitro-6-
phenylphenanthridine, a key intermediate in the synthesis of various biologically active

compounds. This document is intended for researchers, scientists, and professionals in the

fields of medicinal chemistry, organic synthesis, and drug development.

Introduction
3,8-Dinitro-6-phenylphenanthridine is a nitro-substituted aromatic heterocyclic compound. Its

chemical structure, featuring a phenanthridine core with two nitro groups and a phenyl

substituent, makes it a valuable precursor for the synthesis of various functional molecules,

most notably as an intermediate in the production of DNA intercalating agents like ethidium

bromide. The presence of nitro groups offers synthetic handles for further chemical

modifications, such as reduction to amino groups, which are pivotal for developing fluorescent

probes and potential therapeutic agents.

Physicochemical Properties
A summary of the key physicochemical properties of 3,8-Dinitro-6-phenylphenanthridine is

presented in the table below.
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Property Value Reference

CAS Number 82921-86-6 [1][2]

Molecular Formula C₁₉H₁₁N₃O₄ [1]

Molecular Weight 345.31 g/mol [1]

Appearance Yellow Solid [2]

Melting Point 273-274 °C [2]

Boiling Point (Predicted) 573.3 ± 45.0 °C [2]

Density (Predicted) 1.439 ± 0.06 g/cm³ [2]

Solubility Soluble in DMSO [2]

Synthesis
The synthesis of 3,8-Dinitro-6-phenylphenanthridine is a multi-step process that typically

involves four key stages: Ullmann condensation, acylation, Morgan-Walls cyclization, and a

final reduction step to yield the corresponding diamino derivative.[3] The overall synthetic

pathway is depicted below.

2-Chloro-5-nitroaniline

2-Amino-4,4'-dinitrobiphenyl

Ullmann
Condensation

1-Bromo-4-nitrobenzene

N-Benzoyl-2-amino-4,4'-dinitrobiphenylAcylation 3,8-Dinitro-6-phenylphenanthridine

Morgan-Walls
Cyclization 3,8-Diamino-6-phenylphenanthridineReduction

Click to download full resolution via product page

Caption: Overall synthetic pathway for 3,8-Dinitro-6-phenylphenanthridine and its

subsequent reduction.

Experimental Protocols
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Step 1: Synthesis of 2-Amino-4,4'-dinitrobiphenyl (Ullmann Condensation)

This step involves the copper-catalyzed cross-coupling of an aryl halide with an amine.

Reactants: 2-Chloro-5-nitroaniline and 1-bromo-4-nitrobenzene.

Catalyst: Copper powder or a copper(I) salt.

Solvent: A high-boiling point solvent such as nitrobenzene or N-methyl-2-pyrrolidone (NMP).

Procedure:

To a stirred suspension of 2-chloro-5-nitroaniline and a slight excess of 1-bromo-4-

nitrobenzene in the chosen solvent, add copper powder and anhydrous potassium

carbonate.

Heat the mixture to reflux (typically 180-210 °C) for several hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

After completion, cool the reaction mixture and filter to remove the copper catalyst and

inorganic salts.

The filtrate is then subjected to steam distillation to remove the high-boiling solvent.

The resulting crude product is purified by recrystallization from a suitable solvent like

ethanol to yield 2-Amino-4,4'-dinitrobiphenyl.

Step 2: Synthesis of N-Benzoyl-2-amino-4,4'-dinitrobiphenyl (Acylation)

The amino group of the biphenyl derivative is acylated in this step.

Reactants: 2-Amino-4,4'-dinitrobiphenyl and benzoyl chloride.

Base: Pyridine or triethylamine.

Solvent: A dry, aprotic solvent such as dichloromethane (DCM) or chloroform.

Procedure:
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Dissolve 2-Amino-4,4'-dinitrobiphenyl in the chosen solvent and cool the solution in an ice

bath.

Add the base, followed by the dropwise addition of benzoyl chloride.

Allow the reaction mixture to warm to room temperature and stir until the reaction is

complete (monitored by TLC).

Wash the reaction mixture with dilute hydrochloric acid to remove excess base, followed

by a wash with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent

under reduced pressure.

The crude N-Benzoyl-2-amino-4,4'-dinitrobiphenyl can be purified by column

chromatography or recrystallization.

Step 3: Synthesis of 3,8-Dinitro-6-phenylphenanthridine (Morgan-Walls Cyclization)

This key step involves the intramolecular cyclization of the N-acylated biphenyl derivative.

Reactant: N-Benzoyl-2-amino-4,4'-dinitrobiphenyl.

Dehydrating Agent: Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

Solvent: A high-boiling point solvent like nitrobenzene is often used with POCl₃.

Procedure:

Dissolve N-Benzoyl-2-amino-4,4'-dinitrobiphenyl in the chosen solvent (if any).

Carefully add the dehydrating agent (e.g., POCl₃) and heat the mixture to a high

temperature (e.g., 150-200 °C) for several hours.

Monitor the reaction by TLC.

Upon completion, carefully pour the hot reaction mixture onto crushed ice to decompose

the excess dehydrating agent.
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Neutralize the acidic solution with a base, such as sodium carbonate or ammonium

hydroxide, which will precipitate the crude product.

Filter the solid, wash thoroughly with water, and dry.

Purify the crude 3,8-Dinitro-6-phenylphenanthridine by recrystallization from a suitable

solvent (e.g., a mixture of ethanol and dimethylformamide) to obtain the final product as a

yellow solid.

Spectroscopic Data (Predicted)
While experimental spectra for 3,8-Dinitro-6-phenylphenanthridine are not readily available

in the public domain, the expected spectroscopic features can be predicted based on its

structure and data from similar compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show complex multiplets in the aromatic region

(typically δ 7.5-9.5 ppm). The protons on the dinitrophenanthridine core will be deshielded due

to the electron-withdrawing nature of the nitro groups and the aromatic ring currents.

¹³C NMR Spectroscopy
The carbon NMR spectrum will display a number of signals in the aromatic region (δ 120-160

ppm). The carbons attached to the nitro groups are expected to be significantly downfield.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the nitro

groups.
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Functional Group Vibrational Mode
Expected Wavenumber
(cm⁻¹)

NO₂ Asymmetric Stretch 1550 - 1490

NO₂ Symmetric Stretch 1360 - 1320

C=N (in phenanthridine) Stretch 1620 - 1580

C-N Stretch 1300 - 1250

Aromatic C-H Stretch 3100 - 3000

Aromatic C=C Stretch 1600 - 1450

Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular

weight of the compound (m/z = 345.31). Fragmentation patterns would likely involve the loss of

nitro groups (NO₂) and other characteristic fragments of the phenanthridine core.

Biological Activity and Potential Applications
While 3,8-Dinitro-6-phenylphenanthridine is primarily utilized as a synthetic intermediate, its

structural motifs suggest potential biological activities. Phenanthridine derivatives are known to

exhibit a range of biological effects, often attributed to their ability to intercalate into DNA.
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Caption: Proposed mechanism of action for phenanthridine derivatives via DNA intercalation.

The planar aromatic structure of the phenanthridine core allows it to insert between the base

pairs of a DNA double helix. This interaction can interfere with DNA replication and

transcription, leading to cytotoxic effects. The dinitro substitution on the phenanthridine ring can

further modulate this activity. Nitroaromatic compounds are also known to undergo metabolic

reduction in biological systems to form reactive nitroso and hydroxylamino intermediates, which

can covalently bind to macromolecules like DNA and proteins, potentially leading to

genotoxicity.

The primary application of 3,8-Dinitro-6-phenylphenanthridine is as a precursor to 3,8-

Diamino-6-phenylphenanthridine (the core of ethidium bromide), a widely used fluorescent

stain for nucleic acids. The reduction of the nitro groups to amino groups is a critical

transformation that imparts the fluorescent properties necessary for this application.
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Conclusion
3,8-Dinitro-6-phenylphenanthridine is a key chemical intermediate with significant

applications in the synthesis of fluorescent probes and potentially other biologically active

molecules. This technical guide has provided a detailed overview of its synthesis,

physicochemical properties, and potential biological relevance. The multi-step synthesis,

culminating in a Morgan-Walls cyclization, offers a reliable route to this important compound.

Further research into the direct biological activities of this dinitro-derivative and the

development of novel compounds from this scaffold could yield promising results in the fields of

medicinal chemistry and molecular biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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